molecular formula C12H4BrCl5 B14344667 1,1'-Biphenyl, bromopentachloro- CAS No. 104549-47-5

1,1'-Biphenyl, bromopentachloro-

Cat. No.: B14344667
CAS No.: 104549-47-5
M. Wt: 405.3 g/mol
InChI Key: DNBLKAHMOIHUOT-UHFFFAOYSA-N
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Description

1,1'-Biphenyl, bromopentachloro- is a halogenated biphenyl compound featuring a biphenyl backbone substituted with five chlorine atoms and one bromine atom. Halogenated biphenyls are historically significant due to their industrial applications and environmental persistence. The bromine substitution in this compound may alter its physicochemical properties compared to fully chlorinated analogs, such as increased molecular weight, altered solubility, and reactivity .

Properties

CAS No.

104549-47-5

Molecular Formula

C12H4BrCl5

Molecular Weight

405.3 g/mol

IUPAC Name

1-(2-bromophenyl)-2,3,4,5,6-pentachlorobenzene

InChI

InChI=1S/C12H4BrCl5/c13-6-4-2-1-3-5(6)7-8(14)10(16)12(18)11(17)9(7)15/h1-4H

InChI Key

DNBLKAHMOIHUOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, bromopentachloro- can be synthesized through several methods. One common approach involves the bromination and chlorination of biphenyl. The reaction typically requires a brominating agent such as bromine (Br2) and a chlorinating agent like chlorine (Cl2) in the presence of a catalyst. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods: In industrial settings, the production of 1,1’-Biphenyl, bromopentachloro- often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and efficiency, utilizing advanced equipment and controlled reaction conditions. The use of continuous flow reactors and automated systems ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 1,1’-Biphenyl, bromopentachloro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to different oxidation states and halogenation patterns .

Scientific Research Applications

1,1’-Biphenyl, bromopentachloro- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, bromopentachloro- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substitution Patterns and Regulatory Data

The table below summarizes pentachlorinated biphenyls (PCBs) with varying chlorine positions, which serve as the closest structural analogs:

Compound Name (IUPAC) PCB Designation CAS Number EPA Reference ID Chlorine Substitution Positions
1,1'-Biphenyl, 2,2',4,4',6-pentachloro- PCB-101 37680-73-2 692731 2, 2', 4, 4', 6
1,1'-Biphenyl, 2,2',3,4',6-pentachloro- PCB-092 68194-05-8 695437 2, 2', 3, 4', 6
1,1'-Biphenyl, 2,2',3,5,5'-pentachloro- PCB-093 52663-61-3 693622 2, 2', 3, 5, 5'
1,1'-Biphenyl, 2,2',4,5,6'-pentachloro- PCB-103 60145-21-3 739813 2, 2', 4, 5, 6'

Key Observations :

  • Substitution Positions: The positions of chlorine atoms significantly influence stability, toxicity, and environmental mobility.
  • Regulatory Trends : EPA Reference IDs (e.g., 692731 for PCB-101) indicate standardized tracking for environmental monitoring. Bromopentachloro-biphenyl would require similar regulatory categorization if identified .

Bromine vs. Chlorine Substitution Effects

While direct data on bromopentachloro-biphenyl is absent in the evidence, inferences can be drawn from halogen chemistry:

  • Reactivity : Bromine’s lower bond dissociation energy compared to chlorine could make bromopentachloro-biphenyl more reactive in degradation pathways .

Comparison with Mixed Halogenated Biphenyls

references organotellurium and organomercury compounds with bromine substitutions (e.g., 3-(tribromo-λ⁴-tellanyl)-[1,1'-biphenyl]-4-amine). While structurally distinct, these compounds highlight bromine’s role in altering electronic properties. For example:

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